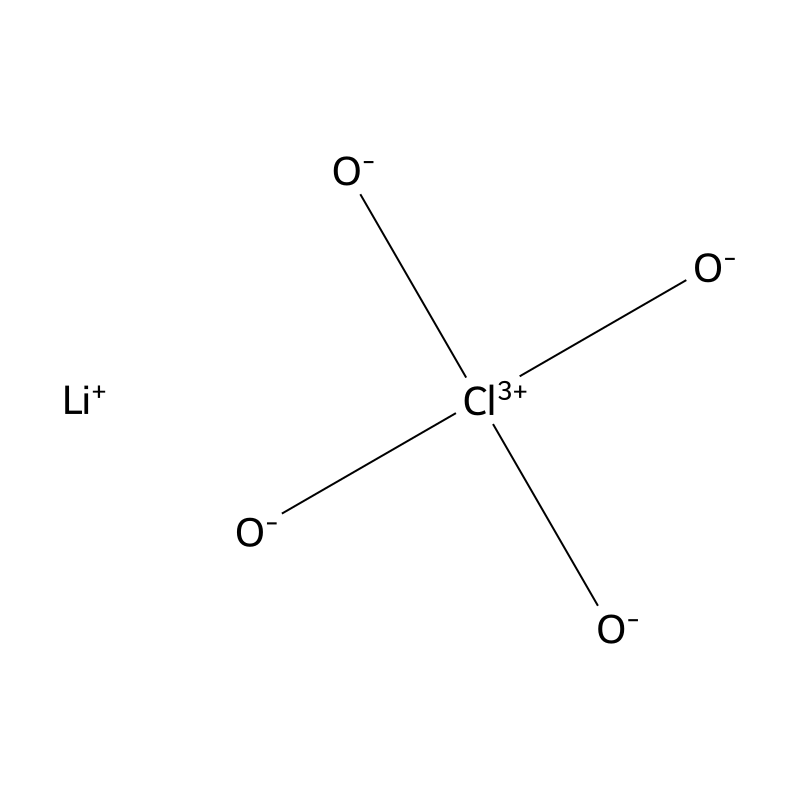

Lithium perchlorate

ClLiO4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

ClLiO4

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Oxygen Source

Lithium perchlorate (LiClO₄) finds use in chemical oxygen generators (COGs) . These devices are employed in situations where breathing air is unavailable. Upon heating, LiClO₄ decomposes, releasing oxygen gas according to the following reaction:

LiClO₄ (s) → LiCl (s) + 2 O₂ (g)

This reaction liberates over 60% of the salt's mass as oxygen, making it a desirable choice for COGs due to its high oxygen-to-weight ratio .

Solid Rocket Propellant

LiClO₄ acts as an oxidizer in specific solid rocket propellants, contributing to the combustion process . It decomposes at high temperatures, releasing oxygen that reacts with the fuel source, generating the thrust required for propulsion.

Organic Chemistry Applications

Diels-Alder Reactions

LiClO₄ exhibits high solubility in various organic solvents, including diethyl ether. This property makes it a valuable component in Diels-Alder reactions, a type of cycloaddition reaction used to create complex organic molecules . The Lewis acidic Li⁺ cation in LiClO₄ is believed to interact with Lewis basic sites on the dienophile, accelerating the reaction .

Baylis-Hillman Reaction

LiClO₄ serves as a co-catalyst in the Baylis-Hillman reaction, enabling the coupling of α,β-unsaturated carbonyl compounds with aldehydes . This reaction offers an efficient method for constructing specific carbon-carbon bonds in organic molecules.

Other Applications

Ongoing research explores potential applications of LiClO₄ in various scientific fields. These include its use as a Lewis acid catalyst in other organic reactions, a doping agent for conducting polymers, and an electrolyte component in all-solid-state supercapacitors .

Lithium perchlorate is an inorganic compound with the chemical formula lithium perchlorate (LiClO₄). It appears as a white or colorless crystalline salt and is notable for its high solubility in various solvents, including both water and organic solvents. Lithium perchlorate exists in two forms: anhydrous and trihydrate. The compound has a molecular weight of approximately 106.39 g/mol and is classified as a strong oxidizing agent due to the presence of the perchlorate ion (ClO₄⁻) .

Lithium perchlorate is a hazardous substance due to several factors:

- Toxicity: Ingestion of lithium perchlorate can be harmful, causing thyroid dysfunction and other health problems.

- Oxidizer: Lithium perchlorate can act as a strong oxidizer, intensifying fires and reacting violently with flammable materials.

- Reactivity: It can react explosively with certain reducing agents.

Lithium perchlorate undergoes thermal decomposition at around 400 °C, producing lithium chloride (LiCl) and oxygen gas (O₂):

This reaction releases over 60% of the mass of lithium perchlorate as oxygen, making it valuable in applications requiring a high oxygen yield, such as chemical oxygen generators . Additionally, lithium perchlorate can participate in various organic reactions, acting as a Lewis acid catalyst. It enhances the rate of Diels-Alder reactions and other pericyclic reactions when dissolved in diethyl ether .

Lithium perchlorate can be synthesized through several methods:

- Reaction of Sodium Perchlorate with Lithium Chloride:

- Electrolysis of Lithium Chlorate: Conducted at temperatures above 20 °C and a current density of about 200 mA/cm².

- Direct Electrochemical Oxidation: Lithium chloride can be oxidized directly to produce lithium perchlorate .

These methods highlight the versatility in producing lithium perchlorate for various applications.

Lithium perchlorate is utilized across multiple fields:

- Inorganic Chemistry: Acts as a source of oxygen in chemical oxygen generators.

- Organic Chemistry: Used as a co-catalyst in several organic reactions, including Diels-Alder reactions and cyanosilylation.

- Batteries: Serves as an electrolyte salt in lithium-ion batteries due to its favorable electrical properties, although its strong oxidizing nature limits industrial use .

- Biochemistry: Employed as a chaotropic agent for protein denaturation studies .

Several compounds share similarities with lithium perchlorate, particularly other alkali metal perchlorates. Below is a comparison highlighting their unique properties:

| Compound | Chemical Formula | Solubility | Oxidizing Strength | Unique Characteristics |

|---|---|---|---|---|

| Sodium Perchlorate | NaClO₄ | High | Moderate | Commonly used in laboratory settings |

| Potassium Perchlorate | KClO₄ | High | Moderate | Often used in pyrotechnics |

| Ammonium Perchlorate | NH₄ClO₄ | Soluble | Strong | Less common; used mainly in specialized applications |

| Lithium Perchlorate | LiClO₄ | Very High | Strong | Superior solubility; used extensively in batteries |

Lithium perchlorate stands out due to its extremely high solubility in both water and organic solvents, making it particularly useful in diverse chemical applications compared to its counterparts.

High-Temperature Oxygen Release Mechanisms

Lithium perchlorate exhibits exceptional thermal decomposition characteristics that make it valuable as an oxygen source for high-temperature applications. The compound undergoes thermal decomposition beginning at approximately 250°C, with the primary decomposition reaction proceeding as follows [1] [2]:

LiClO₄ → LiCl + 2O₂

This reaction releases over 60% of the compound's mass as oxygen, providing both the highest oxygen-to-weight and oxygen-to-volume ratio among all practical perchlorate salts [1] [3] [4]. The decomposition process follows an Arrhenius vapor pressure relationship across the measured temperature range below 400°C to avoid exothermic decomposition [2].

The high-temperature oxygen release mechanism involves a complex four-stage process. Research conducted using gamma-irradiation studies reveals that decomposition occurs through distinct phases: initial gas evolution, induction, acceleratory, and decay stages [5] [6]. The chemical reaction mechanism centers on the rupture of the chlorine-oxygen bond, with a bond dissociation energy of 64.3 kcal/mol [5] [6].

During the decomposition process, lithium perchlorate initially melts at its melting point of 236°C and decomposes in the molten state [5] [6]. The lithium chloride formed during decomposition remains dissolved initially but separates as a solid phase after approximately 50% decomposition is achieved [5]. This phase separation significantly affects the subsequent decomposition kinetics, as further decomposition occurs at the lithium chloride-lithium perchlorate interface [5] [6].

The activation energies for the different decomposition stages provide insight into the underlying mechanisms. The acceleratory stage exhibits an activation energy of 64.1 kcal/mol, while the decay stage shows a reduced activation energy of 33.3 kcal/mol [5] [6]. This reduction in activation energy after 50% decomposition correlates with the formation of the lithium chloride-lithium perchlorate interface, which facilitates the remaining decomposition process [5] [6].

Catalytic Enhancement Using Metal Oxides

The thermal decomposition of lithium perchlorate can be significantly enhanced through the use of metal oxide catalysts, particularly copper-cerium oxide systems. Research demonstrates that cerium-copper composite catalysts (CeₓCu₍₁₋ₓ₎O₍₁₊ₓ₎) provide substantial enhancement of lithium perchlorate decomposition rates [7] [8] [9].

The catalytic enhancement mechanism operates through several key factors. Composite catalysts exhibit more lattice defects, smaller crystallites, larger surface areas, and increased oxygen vacancies compared to pure copper oxide or cerium oxide samples [7] [8] [9]. These structural features result from the interaction between cerium and copper ions, creating active sites that facilitate decomposition reactions [7] [8] [9].

Lattice defects play a dominant role in the catalytic process, particularly reduced surface sites including Ce³⁺, Cu⁺, and oxygen vacancies [7] [8] [9]. These defects provide active sites for oxygen transfer and chlorine-oxygen bond breaking, thereby accelerating the overall decomposition process [7] [8] [9].

Chromium-copper catalysts represent another effective catalytic system for enhancing lithium perchlorate decomposition. Studies show that chromium-copper (CrCu) catalysts significantly enhance decomposition rates through the formation of CuCr₂O₄ spinel structures [10]. The interaction between chromium and copper ions creates smaller crystallites and larger surface areas, leading to improved catalytic performance compared to pure copper oxide [10].

The effectiveness of metal oxide catalysts varies with composition and preparation method. Copper-cerium oxide catalysts prepared through sol-gel methods with different molar ratios demonstrate varying levels of enhancement [7] [8] [9]. The optimal catalyst composition provides a balance between active site density and structural stability under high-temperature conditions [7] [8] [9].

Solvation Dynamics in Polar Solvents

Solubility in Aqueous and Organic Media

Lithium perchlorate demonstrates remarkable solubility characteristics across a wide range of polar solvents, making it highly versatile for various applications. In aqueous solutions, lithium perchlorate exhibits exceptional solubility with values of 59.8-60 g/100mL at 25°C, increasing dramatically to 150 g/100mL at 89°C [11] [12] [13]. This temperature-dependent solubility behavior follows typical endothermic dissolution patterns.

The compound shows even higher solubility in organic solvents, particularly alcohols. In methanol, lithium perchlorate reaches solubility levels of 182 g/100mL at 25°C, while in ethanol it achieves 152 g/100mL under the same conditions [11] [13]. These high solubility values in alcohols result from favorable solvation interactions between the lithium cation and the oxygen atoms of alcohol molecules [11] [13].

The solubility pattern extends to other organic solvents with varying degrees of effectiveness. In acetone, lithium perchlorate exhibits good solubility at 137 g/100mL at 25°C, while in diethyl ether it shows moderate solubility of 114 g/100mL [13]. Acetonitrile provides very high solubility for lithium perchlorate, though specific quantitative values vary depending on experimental conditions [12] [14].

The exceptional solubility of lithium perchlorate in diverse solvents stems from the small size and high charge density of the lithium cation, which enables strong interactions with polar solvent molecules [12] [14]. Additionally, the perchlorate anion's tetrahedral structure and delocalized charge contribute to favorable solvation in both protic and aprotic solvents [12] [14].

Industrial applications benefit from lithium perchlorate's solubility characteristics. The compound serves as an electrolyte salt in lithium-ion batteries due to its superior electrical impedance, conductivity, and anodic stability properties when dissolved in appropriate organic solvents [12] [14]. However, the strong oxidizing properties can create reactivity issues with solvents at elevated temperatures [12] [14].

Ion Pairing and Solvent Interaction Studies

The solvation behavior of lithium perchlorate involves complex ion pairing and solvent interaction phenomena that significantly influence its solution properties. Spectroscopic studies reveal the presence of multiple ionic species in solution, including free ions, contact ion pairs, and solvent-separated ion pairs [15] [16] [17].

In polar aprotic solvents, lithium perchlorate exhibits varying degrees of ion association depending on solvent properties and concentration. Infrared and Raman spectroscopic investigations demonstrate that the perchlorate anion can function as either a monodentate or bidentate ligand, with coordination mode depending on the specific solvent environment [15] [18].

Contact ion pair formation occurs when lithium cations directly coordinate with perchlorate anions, leading to perturbation of the tetrahedral symmetry of the perchlorate ion [15] [18]. This coordination results in characteristic spectral changes in the perchlorate vibrational modes, particularly in the ν₃ and ν₄ regions [15] [18]. The extent of contact ion pairing increases with concentration and decreases with increasing solvent polarity [15] [18].

Solvent-separated ion pairs form when solvent molecules intervene between lithium and perchlorate ions while maintaining electrostatic association [15] [18]. These species exhibit spectral characteristics similar to free ions but with modified solvation environments [15] [18]. The distribution between contact and solvent-separated ion pairs depends on solvent donor number and dielectric constant [15] [18].

In mixed solvent systems, preferential solvation effects become important. Studies of lithium perchlorate in propylene carbonate-dimethylformamide mixtures show that lithium cations preferentially coordinate with dimethylformamide molecules due to their higher donor number [19]. This selective solvation affects both the ion pairing equilibrium and transport properties [19].

The solvation structure around lithium cations involves coordination through oxygen atoms of solvent molecules. In carbonate solvents, lithium preferentially coordinates with carbonyl oxygen atoms, while in ether solvents, both carbonyl and ether oxygen coordination occurs [20] [17]. The coordination number typically ranges from four to six, depending on solvent size and steric factors [20] [17].

Temperature effects on ion pairing and solvation are significant. Cooling lithium perchlorate solutions generally increases contact ion pairing due to reduced thermal motion and solvent reorganization energy [21]. In glassy states, contact ion pairing can increase dramatically compared to ambient temperature solutions [21].

Thermodynamic Parameters

Heat Capacity and Entropy Calculations

The thermodynamic properties of lithium perchlorate have been extensively studied using calorimetric methods and computational approaches. The standard heat capacity of liquid lithium perchlorate follows the Shomate equation with a constant value of 161.1 J/mol·K across the temperature range of 509-1500 K [22] [23]. This constant heat capacity behavior simplifies thermodynamic calculations for high-temperature applications.

The temperature dependence of standard entropy has been determined for lithium perchlorate in its liquid phase. At 509 K, the standard entropy equals 250.8 J/mol·K, increasing systematically with temperature to reach 413.7 J/mol·K at 1400 K [22] [23]. This entropy increase reflects the enhanced molecular motion and translational degrees of freedom at elevated temperatures [22] [23].

Heat capacity measurements for aqueous lithium perchlorate solutions reveal significant concentration dependence. Using Picker flow calorimetry, apparent molar isobaric heat capacities have been determined up to high concentrations at 298.15 K [24]. The data follow an extended Redlich-Rosenfeld-Meyer equation, allowing estimation of standard state quantities at infinite dilution [24].

The standard partial molar heat capacity of lithium perchlorate at infinite dilution provides fundamental thermodynamic information. Analysis of concentration-dependent data yields reliable estimates for the infinite dilution heat capacity, which serves as a reference for solution thermodynamics calculations [24].

Comparison with other lithium salts reveals distinctive thermodynamic behavior. Lithium perchlorate heat capacity values show parallel behavior to corresponding acids over wide concentration ranges, even when curve shapes exhibit unusual characteristics [24]. This parallel behavior suggests similar solvation mechanisms despite different anion structures [24].

Phase Transition Enthalpies

Phase transition enthalpies for lithium perchlorate provide critical information for understanding thermal behavior and energy storage applications. The compound undergoes several phase transitions, including hydrate formation, melting, and decomposition processes, each characterized by specific enthalpy changes.

The formation enthalpy of lithium perchlorate has been precisely determined through calorimetric measurements. The standard heat of formation equals -380.27 ± 1.21 kJ/mol, representing the energy released during formation from constituent elements under standard conditions [25] [26]. This highly negative value reflects the strong ionic bonding and lattice stabilization energy in the crystal structure [25] [26].

Heat of solution measurements provide insight into dissolution energetics. When lithium perchlorate dissolves in water, the process releases energy with an enthalpy of solution of -26.5 kJ/mol [27]. This exothermic dissolution results from favorable lithium-water interactions that overcome lattice energy requirements [27].

The trihydrate form of lithium perchlorate exhibits distinctive phase transition behavior. Lithium perchlorate trihydrate melts at 94.3°C with a remarkably high enthalpy of fusion of 306 J/g [28] [29]. This high fusion enthalpy makes the trihydrate attractive for thermal energy storage applications in the 4-40°C temperature range [28] [29].

Dehydration processes involve multiple phase transitions as water molecules are progressively removed from the hydrated crystal structure. Differential scanning calorimetry studies reveal distinct endothermic peaks corresponding to loss of adsorbed water at approximately 92°C and loss of crystallization water at 145°C [30] [31]. These transitions reflect the varying strength of water-lithium interactions in different crystallographic environments [30] [31].

The anhydrous melting process occurs at 236-247.8°C and represents a significant phase transition with associated enthalpy change [1] [5] [30]. Following melting, the compound remains stable in the liquid phase until decomposition begins around 400-440°C [5] [6].

Phase transition enthalpies are influenced by sample history and crystalline form. Different preparation methods can result in varying degrees of hydration and crystal defects, affecting the measured transition enthalpies [30] [31]. Careful sample preparation and characterization ensure reproducible thermodynamic measurements [30] [31].

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 80 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 79 of 80 companies with hazard statement code(s):;

H271 (35.44%): May cause fire or explosion;

strong Oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H272 (59.49%): May intensify fire;

oxidizer [Danger Oxidizing liquids;

Oxidizing solids];

H315 (59.49%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (59.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (59.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Irritant